![molecular formula C10H18ClN B2561735 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2580248-69-5](/img/structure/B2561735.png)

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

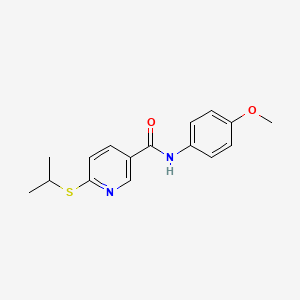

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2580248-69-5 . It has a molecular weight of 187.71 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Bioisostere Utilization

The compound 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is closely related to the broader category of bicyclo[1.1.1]pentan-1-amines, which have been the focus of various synthetic methodologies and applications in medicinal chemistry. Bicyclo[1.1.1]pentanes are regarded as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering a unique scaffold for drug discovery and development due to their compact and rigid structure. A notable method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane involves the sequential addition of magnesium amides and alkyl electrophiles, highlighting the compound's utility in streamlining the synthesis of important building blocks for pharmaceuticals (Hughes et al., 2019).

Catalytic and Synthetic Applications

In the realm of catalysis, cyclopentylamine derivatives, such as 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, demonstrate significant potential. For instance, Ru/Nb2O5 catalysts have been employed for the reductive amination of cyclopentanone, showcasing the production of cyclopentylamine with high yields under mild conditions. This catalytic system's stability and versatility extend to a series of aldehydes/ketones, indicating the broad applicability of cyclopentylamine derivatives in synthesizing valuable chemicals for pesticides, cosmetics, and medicines (Guo et al., 2019).

Innovative Chemical Transformations

The structural modification of bicyclo[1.1.1]pentan-1-amines through innovative chemical reactions has also been explored. A method for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via a photochemical, formal (4 + 2)-cycloaddition highlights the compound's role in generating complex, sp3-rich primary amine building blocks, which are desirable for medicinal chemistry due to their rich stereochemical and functional diversity (Harmata et al., 2021).

Expanding Drug-Like Chemical Space

The synthesis and functionalization of bicyclo[1.1.1]pentane derivatives, including 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, play a crucial role in expanding the drug-like chemical space. These compounds are highly valued for their ability to serve as bioisosteres, offering alternatives to traditional aromatic and aliphatic groups in drug molecules. Techniques such as radical multicomponent carboamination of [1.1.1]propellane have been developed to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, under mild conditions. This approach not only demonstrates the versatility of these compounds in drug discovery but also emphasizes their contribution to achieving greater molecular diversity with potential pharmacological applications (Kanazawa et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFUFSLBKRTFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C23CC(C2)(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)

![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)

![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)